molecular formula C20H22N2S B1675118 Levomequitazine CAS No. 88598-74-7

Levomequitazine

Cat. No. B1675118
CAS RN: 88598-74-7
M. Wt: 322.5 g/mol
InChI Key: HOKDBMAJZXIPGC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levomequitazine is a compound with the molecular formula C20H22N2S . It is also known by various synonyms such as (-)-mequitazine, (S)-mequitazine, and l-mequitazine . It was initially developed by Pierre Fabre SA .


Molecular Structure Analysis

The IUPAC name for Levomequitazine is 10-[[ (3 S )-1-azabicyclo [2.2.2]octan-3-yl]methyl]phenothiazine . The compound has a molecular weight of 322.5 g/mol . The InChIKey for Levomequitazine is HOKDBMAJZXIPGC-INIZCTEOSA-N .


Physical And Chemical Properties Analysis

Levomequitazine has a molecular weight of 322.5 g/mol . It has a computed XLogP3-AA value of 4.6 . The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area of Levomequitazine is 31.8 Ų .

Scientific Research Applications

Palliative Care and Symptom Control

Levomepromazine, a phenothiazine antipsychotic, is widely utilized in palliative care. It exhibits multifaceted roles as an antipsychotic, anxiolytic, antiemetic, and sedative. Studies have highlighted its usage for managing various symptoms like palliative sedation, nausea, delirium, and restlessness. However, it is essential to note that the evidence supporting its use in palliative care predominantly stems from open series and case reports, indicating a need for further randomized trials to establish evidence-based guidelines (Dietz et al., 2013).

Treatment of Schizophrenia

Levomepromazine has been investigated for its efficacy in treating schizophrenia. The drug, classified as an 'older' typical antipsychotic, has been compared to other antipsychotics and placebo for its clinical effects and safety. While the findings suggest some benefits of levomepromazine over certain antipsychotics, the data is insufficient to confidently comment on its effectiveness. More robust, comparative studies are necessary to better understand its role in managing schizophrenia (Sivaraman et al., 2011).

Photodegradation Studies

Research has explored the photostability of levomepromazine under environmental conditions, specifically its behavior under simulated sunlight in river water. This study provides insight into the chemical stability and potential environmental impact of the drug. Levomepromazine demonstrated susceptibility to photooxidation, offering valuable information for its environmental risk assessment and handling (Karpińska et al., 2012).

Antipsychotic Combination Therapy

Investigations into the use of levomepromazine as an adjunct therapy in schizophrenia treatment have been conducted. Combining levomepromazine with other antipsychotics like haloperidol has been studied to evaluate its efficacy and potential advantages in managing acute schizophrenia exacerbations. These studies contribute to understanding the therapeutic strategies in schizophrenia treatment, particularly in managing agitation and positive symptoms (Higashima et al., 2004).

Metabolic and Binding Profile

Research on the metabolic mechanisms of levomepromazine by cytochrome P450 and its receptor binding profile in the human brain has been instrumental in understanding its pharmacodynamics. These studies delve into the biochemical interactions of levomepromazine, shedding light on its metabolic pathways and receptor affinities, which can explain its therapeutic effects and side effects in various psychiatric conditions [(Wang et al., 2016)](https://consensus.app/papers/theoretical-study-mechanisms-levmepromazine-p450-wang/b9bd77ab64875f9eaddeb35116e97ce6/?utm_source=chatgpt).

Safety And Hazards

Levomequitazine is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation or skin contact, it is advised to remove to fresh air or flush with copious amounts of water, respectively .

properties

IUPAC Name

10-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKDBMAJZXIPGC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048771
Record name Levomequitazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levomequitazine

CAS RN

88598-74-7
Record name Levomequitazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088598747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomequitazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOMEQUITAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2MWA892Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomequitazine
Reactant of Route 2
Levomequitazine
Reactant of Route 3
Levomequitazine
Reactant of Route 4
Levomequitazine
Reactant of Route 5
Levomequitazine
Reactant of Route 6
Levomequitazine

Citations

For This Compound
2
Citations
EL Theunissen, KPC Kuypers… - … of Forensic Medicine, 2022 - Wiley Online Library
Driving a car is a skill that incorporates many different functions, such as cognitive processes, sensory perceptions and motor skills. Evidence that drugs impair driving ability comes from …
Number of citations: 0 onlinelibrary.wiley.com
A Aulas, ML Liberatoscioli, P Finetti, O Cabaud… - Available at SSRN … - papers.ssrn.com
Metastatic colorectal cancer (CRC) is a leading cause of death worldwide. The identification of new biomarkers to anticipate disease evolution is urgent. Epithelial-to-mesenchymal …
Number of citations: 0 papers.ssrn.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.